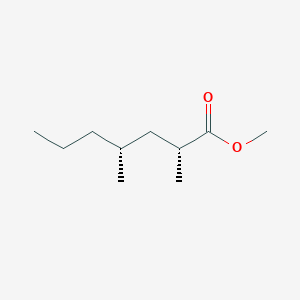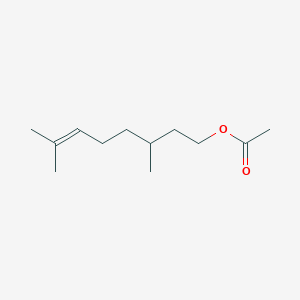
1-Chloro-2,4-bis(methylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,4-bis(methylsulfonyl)benzene is an organic compound with the molecular formula C8H9ClO4S2 It is characterized by the presence of a chlorine atom and two methylsulfonyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-bis(methylsulfonyl)benzene can be synthesized through several methods. One common approach involves the sulfonation of 1-chloro-2,4-dimethylbenzene using sulfur trioxide or chlorosulfonic acid, followed by oxidation to introduce the sulfonyl groups. The reaction typically requires controlled temperatures and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation and oxidation processes. These methods are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,4-bis(methylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The methylsulfonyl groups can be oxidized to sulfonic acids or reduced to sulfides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Sulfonic acids.
Reduction Products: Sulfides.
Coupling Products: Biaryl compounds.
Scientific Research Applications
1-Chloro-2,4-bis(methylsulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Chloro-2,4-bis(methylsulfonyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of the chlorine and methylsulfonyl groups allows it to form specific interactions, influencing biochemical pathways and cellular processes. Detailed studies on its binding affinity and molecular interactions are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
1-Chloro-2,4-dimethylbenzene: Lacks the sulfonyl groups, leading to different reactivity and applications.
1-Bromo-2,4-bis(methylsulfonyl)benzene: Similar structure but with a bromine atom instead of chlorine, affecting its chemical behavior.
2,4-Dichloro-1-methylsulfonylbenzene: Contains two chlorine atoms and one methylsulfonyl group, offering different substitution patterns.
Uniqueness: 1-Chloro-2,4-bis(methylsulfonyl)benzene is unique due to the combination of its chlorine and two methylsulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
1-chloro-2,4-bis(methylsulfonyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S2/c1-14(10,11)6-3-4-7(9)8(5-6)15(2,12)13/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDQQMUWOMVLCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346115 |
Source


|
| Record name | 1-Chloro-2,4-di(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17481-98-0 |
Source


|
| Record name | 1-Chloro-2,4-di(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-BIS-(METHYLSULFONYL)-1-CHLOROBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, 1-methyl-2-[(1-methylethyl)thio]-](/img/structure/B92579.png)






![N,N-Dimethylbenzo[c]cinnolin-1-amine](/img/structure/B92592.png)

![sodium;2-[carboxy-[2-[[carboxy-(2-hydroxyphenyl)methyl]amino]ethylamino]methyl]phenolate;iron](/img/structure/B92596.png)



